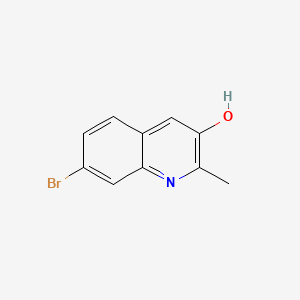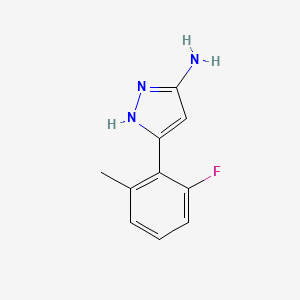aminehydrochloride](/img/structure/B13580227.png)
[(2-Bromo-4-methylphenyl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylaminehydrochloride typically involves the bromination of 4-methylbenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2-Bromo-4-methylphenyl)methylaminehydrochloride may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-Bromo-4-methylphenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Conditions typically involve heating and the use of solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amines, alcohols, or thiols.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated amines or reduced aromatic compounds.
科学的研究の応用
(2-Bromo-4-methylphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2-Bromo-4-methylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of various derivatives that may exhibit different biological activities.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpropiophenone: A compound with similar bromine and methyl substitutions but with a different functional group.
4-Methylmethcathinone: Shares the methyl group on the aromatic ring but differs in its overall structure and properties.
Uniqueness
(2-Bromo-4-methylphenyl)methylaminehydrochloride is unique due to its specific combination of bromine, methyl, and amine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC名 |
1-(2-bromo-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H |
InChIキー |
ZQWOXEIHCWAZCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CNC)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)



![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
